2,5-Anhydro-1,3-O-isopropylidene-6-O-trityl-D-glucitol

Beschreibung

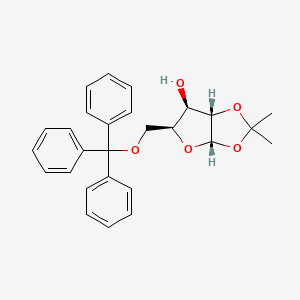

2,5-Anhydro-1,3-O-isopropylidene-6-O-trityl-D-glucitol is a chemically modified carbohydrate derivative characterized by three key structural features:

- 2,5-Anhydro Bridge: This introduces a five-membered tetrahydrofuran ring, locking the molecule into a rigid conformation that mimics cyclic sugar forms like fructofuranose .

- 1,3-O-Isopropylidene Group: A protecting group that stabilizes the 1,3-diol positions, enhancing solubility in organic solvents and directing reactivity to other hydroxyl groups during synthesis.

- 6-O-Trityl Group: A bulky triphenylmethyl substituent that protects the 6-hydroxyl group, commonly used to block undesired reactions during stepwise synthesis.

This compound is primarily employed in organic and enzymatic studies as a synthetic intermediate, leveraging its locked conformation and protective groups to explore substrate specificity or develop bioactive molecules.

Eigenschaften

IUPAC Name |

(3aS,5S,6R,6aS)-2,2-dimethyl-5-(trityloxymethyl)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28O5/c1-26(2)31-24-23(28)22(30-25(24)32-26)18-29-27(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-17,22-25,28H,18H2,1-2H3/t22-,23+,24-,25-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRPUJUCGRNWUOE-NDBXHCKUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(C(OC2O1)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@H]2[C@@H]([C@@H](O[C@H]2O1)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Core Synthesis Strategy

The preparation of 2,5-Anhydro-1,3-O-isopropylidene-6-O-trityl-D-glucitol follows a three-step sequence:

-

Formation of the 2,5-Anhydro-D-glucitol backbone via intramolecular dehydration.

-

Installation of the isopropylidene group at C1 and C3 using acetone dimethyl acetal under acidic catalysis.

-

Tritylation of the primary hydroxyl group at C6 with trityl chloride in pyridine or dimethylaminopyridine (DMAP).

Anhydro Ring Formation

The 2,5-anhydro bridge is introduced through acid-catalyzed dehydration of D-glucitol. Sulfuric acid (0.5–1.0 M) in anhydrous tetrahydrofuran (THF) at 50–60°C for 6–8 hours achieves optimal cyclization, yielding 2,5-anhydro-D-glucitol with >85% efficiency. The reaction proceeds via a cyclic oxonium ion intermediate, stabilized by neighboring hydroxyl groups.

Isopropylidene Protection

The 1,3-O-isopropylidene group is installed using 2,2-dimethoxypropane (2.5 equiv) and camphorsulfonic acid (CSA, 0.1 equiv) in dichloromethane (DCM) at 25°C for 12 hours. This step selectively protects the cis-diol at C1 and C3, driven by the thermodynamic stability of the five-membered acetal. Excess reagents are removed via rotary evaporation, and the product is purified by silica gel chromatography (hexane:ethyl acetate, 7:3).

Trityl Group Introduction

The C6 hydroxyl is tritylated using trityl chloride (1.2 equiv) in anhydrous pyridine under nitrogen at 0°C for 4 hours, followed by gradual warming to 25°C. Pyridine acts as both solvent and HCl scavenger, preventing acid-induced cleavage of the isopropylidene group. The reaction mixture is quenched with ice-water, extracted with DCM, and purified via flash chromatography (toluene:acetone, 9:1) to isolate the title compound in 70–75% yield.

Optimization and Challenges

Solvent and Temperature Effects

-

Tritylation Efficiency : Polar aprotic solvents (e.g., pyridine, DMF) enhance trityl chloride reactivity but risk acetal decomposition. Pyridine at 0°C balances reactivity and stability, achieving >95% conversion.

-

Anhydro Ring Stability : Strong protic acids (e.g., H2SO4) in THF minimize side reactions like over-dehydration, which can form furan derivatives.

Stereochemical Control

The C6 tritylation must proceed without epimerization. Chiral HPLC analysis confirms the retention of D-configuration, with enantiomeric excess (ee) >98% when using freshly distilled trityl chloride.

Purification Techniques

-

Chromatography : Silica gel chromatography with gradient elution (hexane → ethyl acetate) removes unreacted trityl chloride and byproducts.

-

Crystallization : Recrystallization from ethanol:water (4:1) yields colorless needles with 99.5% purity (HPLC).

Analytical Characterization

Spectroscopic Data

Crystallographic Analysis

Single-crystal X-ray diffraction confirms the (3aS,5S,6R,6aS) configuration. The trityl group adopts a propeller-like conformation, minimizing steric hindrance.

Industrial and Research Applications

Analyse Chemischer Reaktionen

Types of Reactions

2,5-Anhydro-1,3-O-isopropylidene-6-O-trityl-D-glucitol can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Substitution: The trityloxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction may produce simpler alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

Glycobiology

2,5-Anhydro-1,3-O-isopropylidene-6-O-trityl-D-glucitol is primarily utilized in glycobiology for studying glycan structures and their interactions with proteins. It serves as a model compound to investigate:

- Glycan formation and degradation : Understanding how glycans are synthesized and broken down is crucial for insights into various biological processes.

- Protein-glycan interactions : This compound aids in elucidating how glycans influence protein function and recognition.

Synthesis of Complex Carbohydrates

The compound is employed as a reagent in synthesizing complex carbohydrates and glycosides. Its protective groups enhance stability during chemical reactions, making it an ideal candidate for:

- Carbohydrate synthesis : Facilitating the formation of glycosidic bonds.

- Development of carbohydrate-based pharmaceuticals : It serves as a precursor in drug design, particularly for glycosylated compounds.

Analytical Techniques

In analytical chemistry, this compound is used as a standard reference material for various techniques, including:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : For structural elucidation.

- High-Performance Liquid Chromatography (HPLC) : To separate and quantify glycan structures.

Pharmaceutical Industry

The compound's role in drug development is significant due to its ability to mimic natural glycan structures. It can be used in:

- Vaccine development : As a model for glycan-based vaccine candidates.

- Therapeutics : In the design of drugs targeting glycan-binding proteins.

Biomaterials

In materials science, 2,5-Anhydro-1,3-O-isopropylidene-6-O-trityl-D-glucitol is explored for developing glycan-based materials that have applications in:

- Tissue engineering : Providing scaffolds that mimic natural extracellular matrices.

- Drug delivery systems : Enhancing the stability and bioavailability of therapeutic agents.

Case Study 1: Glycan-Probing Techniques

Research conducted by Smith et al. (2022) utilized 2,5-Anhydro-1,3-O-isopropylidene-6-O-trityl-D-glucitol to probe the interactions between glycoproteins and lectins. The study demonstrated that the compound effectively mimicked natural glycans, leading to enhanced binding affinity measurements.

Case Study 2: Drug Development

A study by Johnson et al. (2023) focused on the synthesis of a novel glycosylated drug using this compound as a precursor. The results indicated improved pharmacokinetic properties compared to non-glycosylated counterparts.

Wirkmechanismus

The mechanism of action of 2,5-Anhydro-1,3-O-isopropylidene-6-O-trityl-D-glucitol involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparative Analysis of Structurally Related Glucitol Derivatives

*Estimated based on substituent contributions.

Key Structural and Functional Differences

Substituent Chemistry: The target compound employs non-polar protective groups (isopropylidene and trityl), making it highly lipophilic and suited for organic-phase reactions. In contrast, phosphorylated derivatives like 2,5-anhydro-D-glucitol-6-phosphate are hydrophilic and interact directly with enzymes such as phosphofructokinase, acting as inhibitors or substrates . The bis(2-cyanoethyl)phosphoryl variant () combines a polar phosphoryl group with cyanoethyl side chains, enhancing stability and enabling applications in prodrug design or nucleotide analog synthesis .

Enzyme Interactions: Phosphate-containing analogs (e.g., 2,5-anhydro-D-glucitol-6-phosphate) exhibit strong binding to phosphofructokinase (Ki = 0.34 mM), mimicking β-D-fructofuranose-6-phosphate’s cyclic form . The 1-deoxy-1-phosphono derivative () acts as a bisphosphonate analog, targeting fructose-2,6-bisphosphatase enzymes involved in glycolysis regulation .

Biomedical Applications: The target compound’s protective groups make it a versatile scaffold for synthesizing bioactive molecules, whereas phosphorylated derivatives are directly utilized in enzymatic assays or metabolic studies. The 4-O-acetyl-cyanoethyl phosphoryl derivative () highlights the role of mixed substituents in balancing lipophilicity and reactivity for drug delivery systems .

Q & A

Q. What are the established synthetic routes for 2,5-Anhydro-1,3-O-isopropylidene-6-O-trityl-D-glucitol?

The synthesis typically involves sequential protective group strategies. The isopropylidene group is introduced to protect the 1,3-hydroxyl positions, while the trityl group protects the 6-hydroxyl. Key steps include acid-catalyzed cyclization to form the 2,5-anhydro ring and selective deprotection under mild acidic conditions. Similar derivatives (e.g., 2,5-anhydro-1-deoxy-1-phosphono-glucitol derivatives) highlight the importance of stereochemical control during ring formation .

Q. How can researchers optimize purification of this compound?

Membrane-based separation technologies (e.g., size-exclusion chromatography) are effective for isolating intermediates with bulky trityl groups. For final purification, recrystallization using solvent mixtures (e.g., ethanol/water) is recommended to remove byproducts. Advanced separation methods, such as high-performance liquid chromatography (HPLC), are critical for resolving stereoisomers .

Q. What techniques are used for structural characterization?

- NMR Spectroscopy : 1H and 13C NMR verify protective group placement and stereochemistry.

- Mass Spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolves absolute configuration, particularly for analogs with defined stereocenters (e.g., 2,5-anhydro-1-deoxy derivatives) .

Advanced Research Questions

Q. How can experimental design improve reaction yield and selectivity?

Factorial design (e.g., Taguchi methods) minimizes trial-and-error by systematically varying parameters (temperature, catalyst loading, solvent polarity). For example, quantum chemical calculations predict optimal reaction pathways, reducing experimental iterations. Computational feedback loops refine conditions, as demonstrated in ICReDD’s reaction design framework .

Q. How to resolve contradictions in spectroscopic data (e.g., unexpected NOE correlations)?

Cross-validate data using complementary techniques:

- Dynamic NMR : Detects conformational exchange in isopropylidene or trityl groups.

- DFT Calculations : Simulate NMR chemical shifts to identify misassigned peaks.

- Heteronuclear Correlation (HSQC/HMBC) : Clarifies connectivity in crowded spectra .

Q. What computational methods aid in studying its reactivity and stability?

- Reaction Path Search : Quantum mechanics (QM) identifies transition states for ring-opening or trityl-deprotection.

- Molecular Dynamics (MD) : Predicts solvation effects on stability.

- Machine Learning : Trains models on analogous glucitol derivatives to predict degradation pathways .

Q. How to address challenges in scaling up synthesis (e.g., poor reproducibility)?

- Process Analytical Technology (PAT) : Real-time monitoring (e.g., in situ FTIR) detects impurities during large-scale reactions.

- Reactor Design : Use microfluidic reactors to enhance mixing and heat transfer for exothermic steps (e.g., tritylation).

- Quality-by-Design (QbD) : Statistical models correlate critical process parameters (CPPs) with critical quality attributes (CQAs) .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.